molecular formula C22H24N2OS2 B4851824 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL

4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL

Cat. No.: B4851824
M. Wt: 396.6 g/mol
InChI Key: JWPRCKYRNREIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL is a synthetic organic compound It features a complex structure with multiple functional groups, including a benzodithiepin ring, a pyrazole ring, and various methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The starting materials might include substituted benzene derivatives, pyrazole precursors, and sulfur-containing reagents. Key steps could involve:

  • Formation of the benzodithiepin ring through cyclization reactions.
  • Introduction of the pyrazole ring via condensation reactions.
  • Functional group modifications to introduce methyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids or ketones.

    Reduction: Reduction of double bonds or aromatic rings.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) or nitrating mixture (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogen atoms into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL: can be compared with other compounds featuring benzodithiepin or pyrazole rings.

    Examples: Compounds with similar structures might include other benzodithiepin derivatives or pyrazole-based molecules.

Uniqueness

  • The unique combination of functional groups in this compound might confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

4-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS2/c1-13-5-7-19(8-6-13)24-21(25)20(16(4)23-24)22-26-11-17-9-14(2)15(3)10-18(17)12-27-22/h5-10,22-23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPRCKYRNREIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C3SCC4=C(CS3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL
Reactant of Route 2
Reactant of Route 2
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL
Reactant of Route 3
Reactant of Route 3
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL
Reactant of Route 4
Reactant of Route 4
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL
Reactant of Route 5
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL
Reactant of Route 6
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL

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